L-Histidine dihydrochloride

Catalog No.
S1917255
CAS No.
6027-02-7
M.F
C6H11Cl2N3O2
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine dihydrochloride

CAS Number

6027-02-7

Product Name

L-Histidine dihydrochloride

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1

InChI Key

XEJCDBUNISUVGZ-XRIGFGBMSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl

Cell Culture and Protein/Peptide Synthesis

  • L-His.HCl2 is a crucial building block for protein and peptide synthesis []. Researchers incorporate it into cell culture media to support cell growth and protein production by the cultured cells.
  • Its high solubility allows for precise control over the concentration of histidine available to the cells, which can be essential for studying specific protein functions or pathways.

Studying Cell Signaling and Gene Expression

  • L-His.HCl2 can be used as a research tool to investigate cellular signaling pathways. Histidine residues within proteins often act as important regulatory points due to their ability to accept or donate protons. L-His.HCl2 can be used to manipulate the protonation state of these residues, potentially affecting protein function and downstream signaling cascades [].
  • Similarly, researchers can utilize L-His.HCl2 to study how changes in cellular pH impact gene expression. L-Histidine itself is involved in maintaining cellular pH homeostasis, so manipulating its availability can provide insights into gene regulation mechanisms.

Development of Nonlinear Optical Materials

  • Research has explored the potential of L-histidine hydrochloride crystals (including L-His.HCl2) for applications in nonlinear optics [, ]. These materials exhibit properties that allow them to manipulate light in unique ways, making them valuable for various technological applications.
  • Studies suggest that L-histidine hydrochloride crystals possess characteristics favorable for terahertz wave generation and manipulation, which could have applications in spectroscopy and imaging.

L-Histidine dihydrochloride is the dihydrochloride salt of L-histidine, an essential amino acid characterized by its imidazole side chain. The molecular formula for L-histidine dihydrochloride is C6H10Cl2N3O2C_6H_{10}Cl_2N_3O_2, and it has a molar mass of approximately 209.6 g/mol when considering the monohydrate form. This compound is highly soluble in water, making it particularly useful in various biological and pharmaceutical applications .

L-Histidine itself plays a critical role in protein synthesis and is involved in numerous metabolic processes. It serves as a precursor for the synthesis of histamine, an important neurotransmitter, and is also a component of hemoglobin, facilitating oxygen transport in the blood. The dihydrochloride form enhances its stability and solubility, which is advantageous for pharmaceutical formulations .

The mechanism of action of L-histidine dihydrochloride depends on the specific application. Here are two potential scenarios:

  • As a Cell Culture Supplement: L-histidine dihydrochloride can be added to cell culture media as a source of L-histidine, an essential amino acid required for protein synthesis and cell growth.
  • As a Research Tool: The imidazole ring of L-histidine dihydrochloride can act as a buffer, helping maintain a constant pH in biological experiments due to its ability to accept or donate protons [].

L-histidine dihydrochloride is generally considered a safe compound []. However, some potential hazards to consider include:

  • Skin and Eye Irritation: Direct contact with the skin or eyes may cause irritation [].
  • Inhalation Hazards: Inhalation of dust particles may irritate the respiratory tract [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling L-histidine dihydrochloride.
  • Wash hands thoroughly after handling the compound.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.
Involving imidazole derivatives.
  • Biotechnological Methods: Microbial fermentation processes can be employed to produce L-histidine using specific strains of bacteria or yeast that can metabolize glucose or other substrates into amino acids.
  • Salt Formation: The dihydrochloride form is produced by neutralizing L-histidine with hydrochloric acid under controlled conditions to ensure complete conversion to the salt form .
  • Studies have shown that L-histidine dihydrochloride interacts with various biological molecules:

    • Protein Interactions: It enhances the stability of proteins by forming non-covalent interactions that prevent aggregation.
    • Metal Ion Interactions: Its ability to chelate metal ions has been studied extensively to understand its protective role against metal-induced toxicity and oxidative stress .
    • Enzyme Activity Modulation: Research indicates that L-histidine can influence enzyme activity by affecting substrate binding through its buffering capacity and pH stabilization properties .

    L-Histidine dihydrochloride shares similarities with other amino acids and their salts but possesses unique characteristics:

    Compound NameMolecular FormulaUnique Features
    L-HistidineC6H9N3O2C_6H_9N_3O_2Essential amino acid; precursor to histamine
    L-LysineC6H14N2O2C_6H_{14}N_2O_2Basic amino acid; involved in protein synthesis
    L-ArginineC6H14N4O2C_6H_{14}N_4O_2Precursor for nitric oxide; important for blood flow
    GlycineC2H5NO2C_2H_5NO_2Simplest amino acid; involved in neurotransmission
    L-CysteineC3H7NO2SC_3H_7NO_2SContains sulfur; important for protein structure

    L-Histidine dihydrochloride is unique due to its imidazole side chain, which provides specific buffering capabilities and metal-chelating properties not found in other amino acids listed above. Its role as a stabilizer in pharmaceutical formulations further distinguishes it from similar compounds.

    Sequence

    H

    Other CAS

    6027-02-7

    Dates

    Modify: 2023-08-16

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